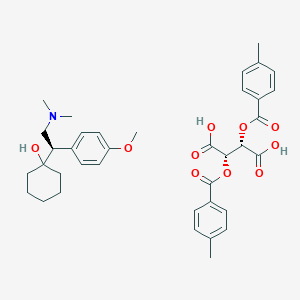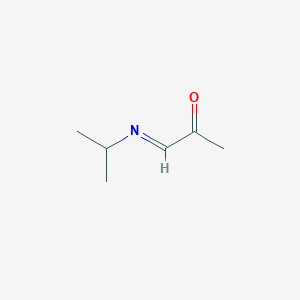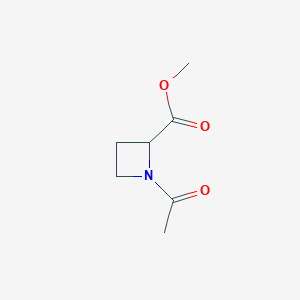
Methyl 1-acetylazetidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-acetylazetidine-2-carboxylate (MAAC) is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of Methyl 1-acetylazetidine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Methyl 1-acetylazetidine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Methyl 1-acetylazetidine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have antitumor activity in vitro and in vivo, through the induction of apoptosis and the inhibition of cell proliferation. Methyl 1-acetylazetidine-2-carboxylate has also been shown to have anti-inflammatory and analgesic effects, through the inhibition of COX-2 and the modulation of various signaling pathways. In addition, Methyl 1-acetylazetidine-2-carboxylate has been shown to have neuroprotective effects, through the inhibition of oxidative stress and the modulation of neuronal signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-acetylazetidine-2-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method, its stability under various conditions, and its potential for use in the development of new drugs and materials. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving Methyl 1-acetylazetidine-2-carboxylate. One area of interest is the development of new drugs based on its chemical structure and pharmacological properties. Another area of interest is the use of Methyl 1-acetylazetidine-2-carboxylate as a building block in the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-acetylazetidine-2-carboxylate and its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Conclusion
In summary, Methyl 1-acetylazetidine-2-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-acetylazetidine-2-carboxylate and to develop new drugs and materials based on its chemical structure and pharmacological properties.
Synthesemethoden
Methyl 1-acetylazetidine-2-carboxylate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with acetic anhydride and methylation with methyl iodide. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 1-acetylazetidine-2-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. Methyl 1-acetylazetidine-2-carboxylate has also been investigated for its use as a building block in the synthesis of novel materials, such as polymers and dendrimers, due to its unique chemical structure.
Eigenschaften
CAS-Nummer |
103897-99-0 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl 1-acetylazetidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
UPOIUMRSONSICM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC1C(=O)OC |
Kanonische SMILES |
CC(=O)N1CCC1C(=O)OC |
Synonyme |
2-Azetidinecarboxylic acid, 1-acetyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



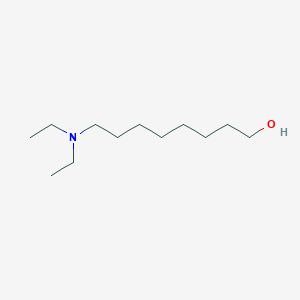
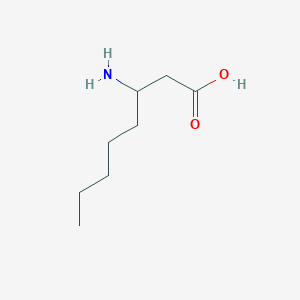
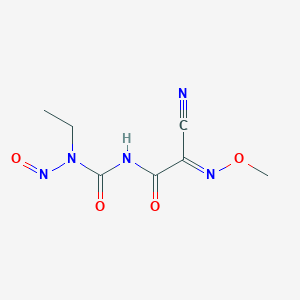
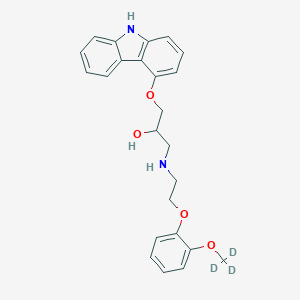

![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)




